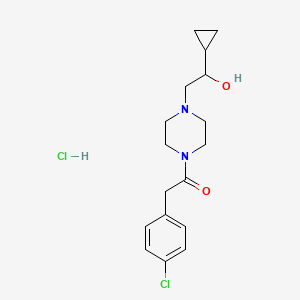![molecular formula C13H11ClF3N3OS B2469297 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine CAS No. 2058814-39-2](/img/structure/B2469297.png)
4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring in this compound is substituted with a chloro group and a trifluoromethyl group .
Synthesis Analysis
The synthesis of such compounds generally involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is typically achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of various functional groups. The presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the fluorine atom and the pyridine moiety .Applications De Recherche Scientifique
Antimicrobial and Antiurease Activities
Morpholine derivatives, including 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine, have been explored for their antimicrobial and antiurease activities. A study found that some morpholine derivatives were active against Mycobacterium smegmatis and showed activity toward Candida albicans and Saccharomyces cerevisiae at high concentrations. One compound, in particular, displayed significant enzyme inhibition activity (Bektaş et al., 2012).
Inhibitors of Phosphoinositide 3-kinase
Morpholine derivatives, such as 4-(1,3-Thiazol-2-yl)morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. This research suggests their utility in cancer treatment, demonstrated through in vivo profiling in xenograft models of tumor growth (Alexander et al., 2008).
Photophysical Properties and Synthesis
Research on morpholine derivatives, including their synthesis and photophysical properties, is significant. For instance, novel fluorescent styryl compounds with a thiazole unit were synthesized using morpholine derivatives. These compounds' absorptive and emissive properties were investigated, showing potential applications in fluorescence-based technologies (Sekar et al., 2014).
Anticancer Activities
Compounds derived from morpholine, like 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, have been recognized as significant intermediates in synthesizing biologically active compounds, including anticancer drugs. These derivatives have shown potential biological activities, highlighting their role in the study of anticancer properties (Wang et al., 2016).
QSAR Analysis for Antioxidant Activity
QSAR analysis of morpholine derivatives has been conducted to understand their antioxidant activity. This approach helps in the theoretical design of new potential antioxidants, exploring the structural and molecular parameters influencing their efficacy (Drapak et al., 2019).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibit bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that play a crucial role in bacterial cell viability and virulence .
Mode of Action
It’s hypothesized that the compound may inhibit the activity of pptases, thereby affecting bacterial cell viability and virulence . The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue .
Biochemical Pathways
The compound’s interaction with PPTases affects the post-translational modification of proteins, which is essential for bacterial cell viability and virulence . By inhibiting PPTases, the compound may disrupt these biochemical pathways, leading to the attenuation of secondary metabolism and thwarting bacterial growth .
Pharmacokinetics
An advanced analogue of this series was found to have promising in vitro adme properties and in vivo pharmacokinetic profiles .
Result of Action
The compound’s action results in the attenuation of secondary metabolism and thwarting bacterial growth . It possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
Chemical genetic studies implicated efflux as a mechanism for resistance in escherichia coli , suggesting that bacterial resistance mechanisms could influence the compound’s efficacy.
Propriétés
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3OS/c14-9-5-8(13(15,16)17)6-18-11(9)10-7-22-12(19-10)20-1-3-21-4-2-20/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDIQKRWMYFMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

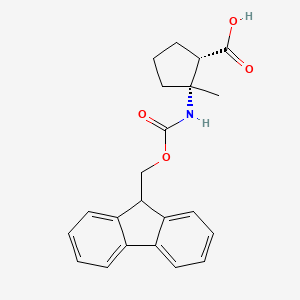
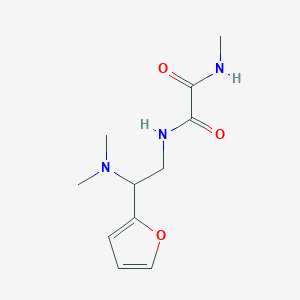
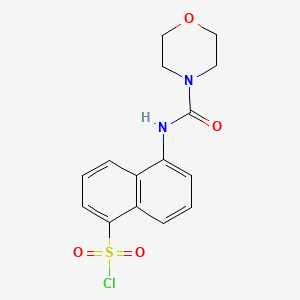
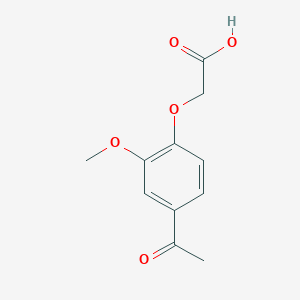
![Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate](/img/structure/B2469220.png)

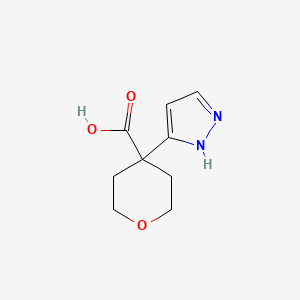

![N-benzhydryl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469227.png)

![6-Methyl-2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2469231.png)
![3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2469234.png)

